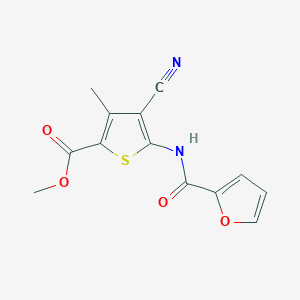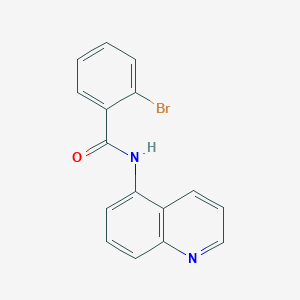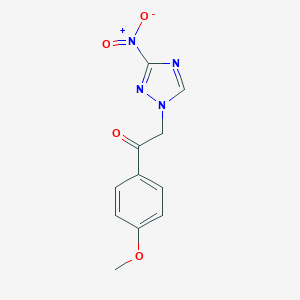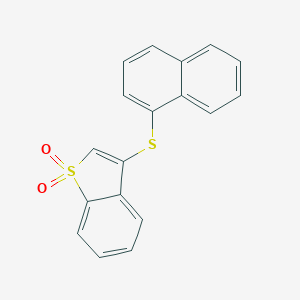![molecular formula C19H21N3O6S2 B278681 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, also known as DASA-58, is a small molecule drug that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and medicine. In
Wirkmechanismus
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide leads to the activation of various signaling pathways that promote cell death in cancer cells and reduce inflammation in other cell types.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its potency and specificity as a GSK-3β inhibitor. It has been found to be effective at inhibiting this enzyme at concentrations as low as 10 nM. Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to be highly selective for GSK-3β, with minimal off-target effects on other kinases. However, one of the limitations of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential applications of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in the treatment of neurodegenerative diseases, as well as other conditions such as diabetes and cardiovascular disease. Finally, there is a need for more research to explore the safety and efficacy of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide in human clinical trials.
Synthesemethoden
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves the reaction of 4-[(diethylamino)sulfonyl]aniline with 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide |
|---|---|
Molekularformel |
C19H21N3O6S2 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-21(4-2)29(25,26)15-11-9-14(10-12-15)20-18(23)13-22-19(24)16-7-5-6-8-17(16)30(22,27)28/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
NCWDTXFZDWTFMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)


![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)
